1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13(2)14-5-7-17(8-6-14)24-12-16(10-18(24)25)20-22-19(23-26-20)15-4-3-9-21-11-15/h3-9,11,13,16H,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSHBOXUKCJPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of 4-Amino-3-Oxobutanoic Acid Derivatives
A scalable route involves the asymmetric hydrogenation of 4-amino-3-oxobutanoic acid derivatives using chiral catalysts. For example, Ru₂Cl₄((R)-BINAP)₂·NEt₃ catalyzes the hydrogenation of methyl 4-amino-3-oxobutanoate to yield (S)-4-hydroxy-2-pyrrolidinone with high enantiomeric excess (83.4% yield). This intermediate can be further functionalized via mesylation or Mitsunobu reactions to introduce the 4-isopropylphenyl group.
Functionalization of 4-Hydroxypyrrolidin-2-one
The hydroxyl group at position 4 of (S)-4-hydroxy-2-pyrrolidinone serves as a versatile handle for substitution. Mesylation with methanesulfonyl chloride in pyridine generates a mesylate intermediate, which undergoes nucleophilic displacement with thioacetic acid or aryl Grignard reagents to install substituents. For instance, reaction with 4-isopropylphenylmagnesium bromide would yield the 1-(4-isopropylphenyl)pyrrolidin-2-one derivative.
Strategies for 1,2,4-Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is typically constructed via cyclization reactions between amidoximes and carboxylic acid derivatives. Recent advancements have improved yields and reduced reaction times.
Amidoxime-Carboxylic Acid Cyclization
The most reliable method involves activating carboxylic acids with coupling agents (e.g., EDC, DCC) to form reactive intermediates that cyclize with amidoximes. For the target compound, 3-pyridinecarboxylic acid can be converted to its ethyl ester, which reacts with amidoximes under basic conditions (NaOH/DMSO) to form 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl derivatives in yields ranging from 11% to 90%.
Platinum-Catalyzed 1,3-Dipolar Cycloaddition
Nitrile oxides and nitriles undergo 1,3-dipolar cycloaddition in the presence of Pt(IV) catalysts to form 1,2,4-oxadiazoles. While this method avoids harsh conditions, challenges include poor solubility of nitriles and the need for expensive catalysts. For the pyridine-substituted oxadiazole, 3-cyanopyridine and a nitrile oxide precursor could be employed, though yields may vary.
Coupling the Oxadiazole Moiety to the Pyrrolidinone Core
Nucleophilic Aromatic Substitution
If the pyrrolidinone bears a leaving group (e.g., bromide or mesylate) at position 4, the oxadiazole ring can be introduced via nucleophilic substitution. For example, 4-bromopyrrolidin-2-one reacts with sodium 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-olate in DMF to yield the coupled product. However, steric hindrance from the isopropylphenyl group may limit reactivity.
Cross-Coupling Reactions
Transition metal-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) offer regioselective attachment. A boronic ester-functionalized oxadiazole could couple with 4-halopyrrolidin-2-one derivatives. Copper(I) iodide and N,N'-dimethylethylenediamine facilitate Ullman-type couplings between aryl halides and nitrogen nucleophiles, as demonstrated in analogous pyrrolidinone systems.
Integrated Synthetic Routes
Route A: Sequential Functionalization
- Step 1 : Synthesize (S)-4-hydroxy-2-pyrrolidinone via asymmetric hydrogenation.
- Step 2 : Mesylate the hydroxyl group and displace with 4-isopropylphenylmagnesium bromide.
- Step 3 : Convert the 4-position to a carboxylic acid via oxidation.
- Step 4 : Cyclize with 3-pyridineamidoxime using Vilsmeier reagent (61–93% yield).
Route B: Convergent Coupling
- Step 1 : Prepare 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-ylacetic acid via amidoxime-ester cyclization.
- Step 2 : Couple with 1-(4-isopropylphenyl)pyrrolidin-4-amine via EDC/HOBt activation.
- Step 3 : Oxidize the secondary amine to a ketone using Jones reagent.
Challenges and Limitations
- Steric Hindrance : Bulky substituents (e.g., isopropylphenyl) may impede cyclization or coupling reactions.
- Functional Group Compatibility : Oxadiazole formation requires anhydrous conditions, which may conflict with acid-/base-sensitive groups.
- Scalability : Platinum-catalyzed methods are cost-prohibitive for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of 1,3,4-oxadiazole derivatives in cancer treatment. The compound has been synthesized as part of a series of 1,3,4-oxadiazole derivatives that exhibit significant anticancer properties. For instance:
- In vitro Studies : A derivative containing the oxadiazole moiety was tested against various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The compound demonstrated an IC50 value of , which is notably lower than conventional chemotherapeutics like staurosporine (IC50 = ) .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | HEPG2 | 1.18 ± 0.14 | Lower than staurosporine (4.18) |
| Compound E | MCF7 | 1.18 ± 0.14 | Lower than ethidium bromide (2.71) |
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. In studies involving various analogues of thiazole-integrated pyrrolidin derivatives, certain compounds exhibited strong anticonvulsant effects:
- Mechanism of Action : The structure–activity relationship (SAR) analysis indicated that modifications to the phenyl and pyridine rings significantly influenced the anticonvulsant activity .
COX-II Inhibition
Another promising application of this compound is its potential as a COX-II inhibitor :
- Inflammation and Pain Management : The compound's structural features suggest it may inhibit cyclooxygenase enzymes involved in inflammation pathways. Preliminary data indicate that derivatives with similar scaffolds have shown selectivity towards COX-II with minimal ulcerogenic effects .
Synthesis and Evaluation
The synthesis of 1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves multi-step reactions starting from easily accessible precursors:
- Starting Materials : The synthesis begins with commercially available phenolic compounds and pyridine derivatives.
- Reaction Conditions : Various reaction conditions such as temperature, solvents, and catalysts are optimized to enhance yield and purity.
- Biological Evaluation : Post-synthesis, the compounds undergo rigorous biological testing to evaluate their anticancer and anticonvulsant activity.
Comparative Analysis with Existing Drugs
In comparative studies with existing drugs:
| Drug Name | Mechanism | IC50 (µM) | Application |
|---|---|---|---|
| Staurosporine | Protein kinase inhibitor | 4.18 ± 0.05 | Anticancer |
| Ethidium Bromide | DNA intercalator | 2.71 ± 0.18 | Anticancer |
| Aspirin | Non-selective COX inhibitor | Varies | Anti-inflammatory |
The new compound demonstrates superior potency in specific contexts compared to established treatments.
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and similar derivatives:
Key Observations:
The methylsulfonyl-piperazinyl group in ’s compound introduces polarity, likely improving aqueous solubility but reducing passive diffusion .
Aromatic Interactions :
- Pyridin-3-yl (target) vs. pyridin-4-yl (): The 3-position of pyridine may favor hydrogen bonding with biological targets (e.g., kinases) over the 4-position, which is sterically hindered .
Crystallographic Stability: The triclinic crystal system (P1) observed in ’s compound suggests dense packing due to nitro and oxazole groups, whereas the target compound’s bulkier isopropyl group might lead to less stable monoclinic or orthorhombic arrangements .
Synthetic Accessibility :
- Derivatives with furan or tolyl groups () are synthesized via cyclocondensation of amidoximes with carboxylic acids, a method likely applicable to the target compound .
Research Findings and Implications
- Biological Activity: While pharmacological data for the target compound are unavailable, structurally related oxadiazole-pyrrolidinones (e.g., ’s piperidin-1-yl derivatives) exhibit kinase inhibitory activity. The pyridin-3-yl-oxadiazole motif may mimic ATP’s adenine binding in kinase pockets .
- Thermodynamic Properties : The absence of crystallographic data for the target compound necessitates computational modeling (e.g., density functional theory) to predict solubility and stability, as demonstrated in gas hydrate studies () .
Biological Activity
The compound 1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a novel chemical entity that has garnered interest in the realm of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 286.34 g/mol. Its structural components include a pyrrolidinone moiety and an oxadiazole ring, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The specific compound has been shown to possess significant cytotoxic properties against various cancer cell lines.
Anticancer Activity
- Mechanism of Action : The compound targets multiple pathways involved in cancer cell proliferation. It has been observed to inhibit enzymes such as HDAC (Histone Deacetylase) and thymidylate synthase, which are crucial for tumor growth and survival .
- Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits potent cytotoxicity against several cancer cell lines:
- Comparison with Standard Drugs : The compound's activity was comparable to or exceeded that of standard chemotherapeutics like doxorubicin .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Inhibition of HDAC : This leads to an increase in acetylated histones, promoting the expression of tumor suppressor genes .
- Telomerase Inhibition : Essential for maintaining telomere length in cancer cells; inhibiting this enzyme can lead to senescence or apoptosis in malignant cells .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer potential of several oxadiazole derivatives, including our compound. It was found that:
- The compound exhibited selective cytotoxicity against cancer cells while sparing normal cells.
- Flow cytometry analysis indicated that the compound induced apoptosis in MCF-7 cells through the intrinsic pathway .
Study 2: In Vivo Evaluation
In vivo studies using xenograft models demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups. The mechanism was linked to downregulation of pro-survival signaling pathways such as PI3K/Akt .
Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing 1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one?
- Methodological Answer : The synthesis of pyrrolidin-2-one derivatives often involves cyclocondensation or multi-step heterocyclic formation. For example, oxadiazole rings can be synthesized via refluxing precursor compounds (e.g., nitriles with hydroxylamine) in xylene or toluene under dehydrating conditions . The pyrrolidin-2-one core can be constructed using a ketone-bearing intermediate, followed by coupling reactions with aryl groups. A typical procedure involves:
Formation of the oxadiazole ring via cyclization of a nitrile precursor.
Introduction of the pyrrolidin-2-one moiety using a lactamization reaction.
Functionalization with the 4-(propan-2-yl)phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Characterization via FT-IR (to confirm lactam C=O stretching at ~1660–1680 cm⁻¹) and LC-MS (to verify molecular ion peaks) is critical .
Q. How can researchers confirm the structural conformation of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular conformation. For example, in analogous pyrrolidin-2-one derivatives, crystallographic data revealed dihedral angles between the pyrrolidinone ring and aryl substituents, which influence biological activity . Additionally, NMR (¹H and ¹³C) can resolve stereochemistry and regioselectivity. For instance, coupling constants (J values) in ¹H NMR distinguish axial/equatorial proton orientations in the pyrrolidinone ring .
Advanced Research Questions
Q. What strategies can address low yields in the final coupling step of the oxadiazole and pyrrolidin-2-one moieties?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalytic Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems (XPhos) to enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene/xylene may favor cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in oxadiazole formation .
Monitor reaction progress via TLC or HPLC-MS to identify intermediates and byproducts .
Q. How do electronic effects of substituents (e.g., pyridinyl vs. phenyl) influence the compound’s reactivity or bioactivity?
- Methodological Answer : Computational methods (DFT, molecular docking) can predict electronic effects. For example, the pyridinyl group in the oxadiazole ring introduces electron-withdrawing effects, stabilizing the ring and altering hydrogen-bonding interactions in biological targets . Experimentally, compare analogues via:
- Hammett Constants : Correlate substituent electronic parameters with reaction rates or binding affinities.
- Biological Assays : Test pyridinyl vs. phenyl derivatives in enzyme inhibition assays (e.g., kinase or protease targets) .
Data from such studies can guide SAR (structure-activity relationship) optimization .
Q. What are the challenges in analyzing enantiomeric purity of this compound, and how can they be resolved?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is preferred for resolving enantiomers. Method development should optimize:
- Mobile Phase : Hexane/isopropanol gradients with 0.1% trifluoroacetic acid.
- Detection : UV at 254 nm for aromatic moieties.
Validate purity using circular dichroism (CD) spectroscopy or chiral derivatization agents (e.g., Marfey’s reagent) .
Data Contradictions and Validation
Q. Conflicting data exists on the stability of the oxadiazole ring under acidic conditions. How should researchers validate these claims?
- Methodological Answer : Conduct accelerated stability studies:
Expose the compound to HCl (0.1–1 M) at 25–40°C.
Monitor degradation via HPLC-MS for mass changes (e.g., hydrolysis to amidoxime).
Compare with control groups in neutral/basic conditions.
Stability trends can be cross-validated using computational tools (e.g., pKa prediction software) .
Biological and Pharmacological Research
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
- Methodological Answer : Use standardized protocols:
- MIC (Minimum Inhibitory Concentration) : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic effects.
- Biofilm Inhibition : Crystal violet assay for biofilm biomass quantification.
Reference compounds (e.g., ciprofloxacin) and solvent controls (DMSO) are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
